molecular formula C12H7ClF2O2S B13130333 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride

2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride

Cat. No.: B13130333
M. Wt: 288.70 g/mol
InChI Key: RVHQYICGDQDPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound is notable for its two fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride typically involves the reaction of 2-fluorobenzenesulfonyl chloride with 3-fluorophenyl magnesium bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield .

Chemical Reactions Analysis

2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. Common reagents for these reactions include primary and secondary amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfinyl or sulfenyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Although less common, the compound can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine would yield a sulfonamide, while reduction with LiAlH4 would produce a sulfinyl derivative.

Scientific Research Applications

2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biological molecules, such as proteins and peptides, by attaching the sulfonyl chloride group to specific functional groups on the biomolecules. This modification can help in studying protein-protein interactions and enzyme mechanisms.

    Medicine: Sulfonyl chlorides, in general, are used in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. The fluorine atoms in this compound can enhance the biological activity and metabolic stability of the resulting compounds.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride exerts its effects depends on the specific reaction it undergoes. In general, the sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is due to the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom electrophilic and susceptible to nucleophilic attack.

In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the protein’s function, stability, and interactions with other molecules.

Comparison with Similar Compounds

2-Fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

The uniqueness of this compound lies in its dual fluorine atoms, which can enhance its reactivity and influence its chemical and biological properties.

Properties

Molecular Formula

C12H7ClF2O2S

Molecular Weight

288.70 g/mol

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzenesulfonyl chloride

InChI

InChI=1S/C12H7ClF2O2S/c13-18(16,17)12-5-4-9(7-11(12)15)8-2-1-3-10(14)6-8/h1-7H

InChI Key

RVHQYICGDQDPKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)S(=O)(=O)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.